

A Technical Guide to the Natural Sources of Swainsonine in Plants and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Swainsonine	
Cat. No.:	B1682842	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swainsonine, a polyhydroxylated indolizidine alkaloid, is a potent inhibitor of α-mannosidase and mannosidase II, enzymes crucial for glycoprotein processing. This inhibitory action leads to a lysosomal storage disease known as locoism in livestock that consume **swainsonine**-containing plants. Despite its toxicity, **swainsonine** has garnered significant interest in the pharmaceutical industry for its potential as an anti-cancer, anti-metastatic, and immunomodulatory agent. This technical guide provides an in-depth overview of the natural sources of **swainsonine** in plants and fungi, quantitative data on its concentration, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Sources of Swainsonine

Swainsonine is primarily produced by certain species of plants and fungi. A key finding in recent research is that in many **swainsonine**-containing plants, the alkaloid is actually synthesized by endophytic fungi living in a symbiotic relationship with the plant.

Plant Sources

The primary plant genera known to contain **swainsonine** belong to the Fabaceae (legume), Convolvulaceae (morning glory), and Malvaceae families.

Fabaceae Family:

- Astragalus (Locoweed): Numerous species within this genus are known to be sources of swainsonine, particularly those found in North America. Examples include Astragalus lentiginosus (spotted locoweed), Astragalus mollissimus (woolly locoweed), and Astragalus wootonii (garbancillo).[1][2][3][4]
- Oxytropis (Pointvetch): Also commonly referred to as locoweed, species such as Oxytropis sericea (white locoweed) and Oxytropis lambertii are significant sources of swainsonine.
 [5][6][7]
- Swainsona (Darling Pea): This genus, primarily found in Australia, is the origin of the name
 "swainsonine." Swainsona canescens is a well-known swainsonine-producing species.
 [8][9]
- Convolvulaceae Family:
 - Ipomoea (Morning Glory): Ipomoea carnea is a notable species in this genus that contains swainsonine. [10][11][12][13]
- Malvaceae Family:
 - Sida:Sida carpinifolia has been identified as a source of swainsonine.

Fungal Sources

A diverse range of fungi, including plant endophytes, plant pathogens, and insect pathogens, are capable of producing **swainsonine**.

- Alternaria section Undifilum: This is a key group of endophytic fungi responsible for swainsonine production in many Astragalus and Oxytropis species.[14] The fungus can be isolated from various plant parts, including leaves, stems, seeds, and flowers.[14]
- Rhizoctonia leguminicola (reclassified as Slafractonia leguminicola): This fungus, a pathogen
 of red clover (Trifolium pratense), produces both swainsonine and another mycotoxin,
 slaframine.
- Metarhizium anisopliae: This entomopathogenic fungus is a known producer of swainsonine.[15]

• Other Fungi: **Swainsonine** production has also been identified in a Chaetothyriales endophyte of Ipomoea carnea.

Quantitative Data on Swainsonine Content

The concentration of **swainsonine** can vary significantly depending on the plant or fungal species, the specific plant part, the developmental stage, and environmental conditions. The presence and activity of the endophytic fungus also play a crucial role in the **swainsonine** levels in host plants.

Table 1: **Swainsonine** Concentration in Various Plant Species

Plant Family	Genus	Species	Plant Part	Swainsonin e Concentrati on (% dry weight)	Reference(s)
Fabaceae	Astragalus	A. lentiginosus	Aerial parts	> 0.1% (Chemotype 1)	[2]
Aerial parts	< 0.01% (Chemotype 2)	[2]			
A. mollissimus	Aerial parts	> 0.1% (Chemotype 1)	[2]		
Aerial parts	< 0.01% (Chemotype 2)	[2]		_	
A. wootonii	-	0.37%	[3]		
Oxytropis	O. sericea	-	0.046% - 0.097% (population dependent)	[16]	
Above- ground parts	Higher than other parts	[6]			
Swainsona	S. canescens	-	-	[8][9]	
Convolvulace ae	Ipomoea	I. carnea	Aqueous extract	0.09%	[10]
Leaves, flowers, seeds	Present	[11][12][13]			-

|--|

Table 2: Swainsonine Production by Fungal Species

Fungal Species	Host/Source	Swainsonine Production	Reference(s)
Alternaria section Undifilum	Endophyte of Astragalus and Oxytropis spp.	Produces swainsonine in vitro	[14]
Rhizoctonia leguminicola	Pathogen of red clover	Produces swainsonine	
Metarhizium anisopliae	Insect pathogen	Produces swainsonine in culture	[15]
Chaetothyriales endophyte	Endophyte of Ipomoea carnea	Produces swainsonine	

Experimental Protocols Extraction of Swainsonine from Plant Material

This protocol is a synthesis of methods described for the extraction of **swainsonine** from Astragalus species.[17]

- Sample Preparation: Air-dry or freeze-dry plant material and grind to a fine powder.
- Initial Extraction:
 - Extract the ground plant material with methanol in a Soxhlet apparatus for 24 hours.
 - Alternatively, use microwave-assisted extraction with a solid-liquid ratio of 1:10 (g/mL) for 20 seconds.
- Acid-Base Partitioning:

- Evaporate the methanol extract to dryness.
- Dissolve the residue in 2% acetic acid.
- Centrifuge to remove insoluble material.
- Cation-Exchange Chromatography:
 - Apply the acidic aqueous extract to a cation-exchange resin column (e.g., Bio-Rad AG 50W).
 - Wash the column with distilled water to remove neutral and acidic compounds.
 - Elute swainsonine with 1 M aqueous ammonium hydroxide.
- Solvent Extraction (for further purification):
 - Evaporate the ammonia eluate to dryness.
 - Dissolve the residue in an aqueous methanol solution and basify with ammonium hydroxide.
 - Perform a continuous liquid/liquid extraction with dichloromethane.
- Final Purification:
 - Evaporate the dichloromethane extract.
 - Recrystallize the residue from ammonia-saturated chloroform or purify by sublimation.

Isolation of Swainsonine-Producing Endophytic Fungi

This protocol is based on methods for isolating endophytic fungi from locoweeds.[14][18]

- Surface Sterilization:
 - Collect fresh plant material (leaves, stems, seeds).
 - Wash thoroughly with tap water.

Sequentially immerse in 70% ethanol for 1 minute, 1% sodium hypochlorite for 3 minutes,
 and sterile distilled water twice for 1 minute each.

Plating:

- Aseptically cut the surface-sterilized plant material into small segments (3-5 mm).
- Place the segments on a suitable culture medium such as potato dextrose agar (PDA) or water agar amended with antibiotics (e.g., streptomycin and penicillin) to suppress bacterial growth.
- Incubation: Incubate the plates at 25°C in the dark for 2-5 weeks.
- · Isolation and Subculturing:
 - Monitor the plates for fungal growth emerging from the plant tissues.
 - Aseptically transfer the fungal hyphae to fresh PDA plates.
 - Continue subculturing until a pure culture is obtained. Fungal endophytes that produce
 swainsonine, such as Alternaria section Undifilum, are often slow-growing.[14]

Analysis of Swainsonine by LC-MS/MS

This protocol is a generalized procedure based on established methods for **swainsonine** quantification.[19][20][21][22]

- Sample Preparation:
 - Extract swainsonine from the plant or fungal material as described in Protocol 3.1 or using a simplified single solvent extraction with 2% acetic acid in water.
 - For quantitative analysis, dilute an aliquot of the final extract in a suitable solvent, such as
 20 mM ammonium acetate.
- LC-MS/MS System:
 - Liquid Chromatography (LC):

- Column: Reversed-phase C18 column (e.g., 100 x 2 mm).
- Mobile Phase: Isocratic elution with a mixture of methanol and 20 mM ammonium acetate (e.g., 5:95 v/v).
- Flow Rate: 0.5 mL/min.
- Mass Spectrometry (MS/MS):
 - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
- Quantification:
 - Prepare a standard curve using a certified swainsonine standard.
 - Quantify the swainsonine concentration in the samples by comparing their peak areas to the standard curve. The limit of quantitation is typically around 0.001% swainsonine by dry weight of plant material.[20]

Analysis of Swainsonine by GC-MS

This method is often used for confirmation of swainsonine presence.[23][24]

- Sample Preparation and Derivatization:
 - Extract and purify swainsonine as described in Protocol 3.1.
 - Dry the sample under a stream of nitrogen.
 - Derivatize the sample by adding pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide
 (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.
- GC-MS System:
 - Gas Chromatography (GC):

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: An initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-550.
- Identification: Identify the **swainsonine** derivative by its characteristic retention time and mass spectrum, which includes a molecular ion and specific fragmentation patterns.

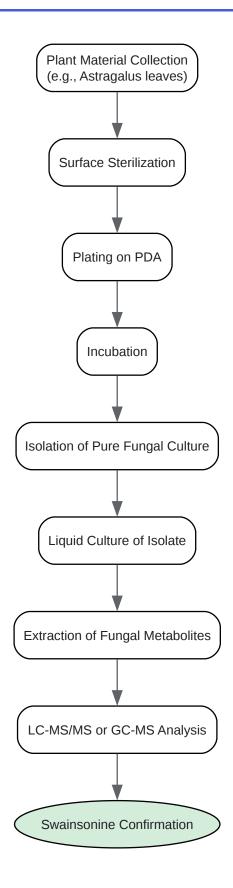
Swainsonine Biosynthesis Pathway

The biosynthesis of **swainsonine** in fungi has been elucidated and involves a conserved gene cluster designated as "SWN". This pathway is a multibranched process initiated by a hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS).[10][17]

Click to download full resolution via product page

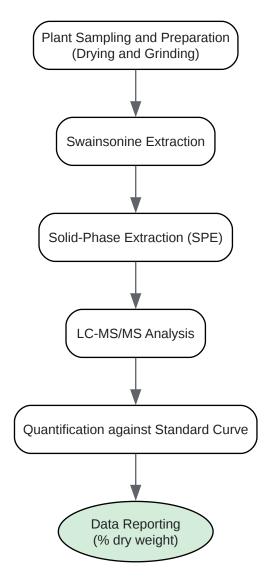
Caption: Fungal biosynthetic pathway of **swainsonine**.

The key genes and their putative functions in the SWN cluster are summarized in the table below.


Table 3: Genes in the **Swainsonine** (SWN) Biosynthetic Gene Cluster

Gene	Putative Function
swnK	Hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS)
swnA	Aminotransferase
swnH1, swnH2	Hydroxylases (dioxygenases)
swnN, swnR	Reductases
swnT	Transporter

Experimental Workflows Workflow for Endophyte Isolation and Swainsonine Confirmation



Click to download full resolution via product page

Caption: Workflow for isolating and confirming **swainsonine**-producing endophytes.

Workflow for Quantitative Analysis of Swainsonine in Plants

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. researchgate.net [researchgate.net]
- 2. Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Plants Poisonous to Livestock Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. Influence of endophyte genotype on swainsonine concentrations in Oxytropis sericea -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swainsoninine concentrations and endophyte amounts of Undifilum oxytropis in different plant parts of Oxytropis sericea PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fs.usda.gov [fs.usda.gov]
- 8. Production of the alkaloid swainsonine by a fungal endophyte in the host Swainsona canescens PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by swainsonine of the degradation of endocytosed glycoproteins in isolated rat liver parenchymal cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
- 12. ijrap.net [ijrap.net]
- 13. researcherslinks.com [researcherslinks.com]
- 14. Production of swainsonine by fungal endophytes of locoweed PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A comparison of alternative sample preparation procedures for the analysis of swainsonine using LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]

- 23. EXTRACTION AND GC STUDY ON SWAINSONINE FROM LOCOWEED ASTRAGALUS STRICTUS IN TIBET [arccjournals.com]
- 24. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Natural Sources of Swainsonine in Plants and Fungi]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682842#natural-sources-of-swainsonine-in-plants-and-fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com